7-bromo-5-hydroxy-2H-1,3-benzoxathiol-2-one

Antibacterial Chaperonin Inhibitor Structure-Activity Relationship

7-Bromo-5-hydroxy-2H-1,3-benzoxathiol-2-one (CAS 126190-09-8) is a halogenated benzoxathiolone derivative characterized by a bromine substituent at the 7-position and a hydroxyl group at the 5-position of the fused benzoxathiol-2-one core. With a molecular formula of C7H3BrO3S and a molecular weight of 247.07 g/mol, it serves as a research intermediate with potential applications in medicinal chemistry, primarily due to the synthetic utility of the bromine atom for cross-coupling reactions and the hydroxyl group for further derivatization.

Molecular Formula C7H3BrO3S
Molecular Weight 247.07 g/mol
Cat. No. B12311297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-bromo-5-hydroxy-2H-1,3-benzoxathiol-2-one
Molecular FormulaC7H3BrO3S
Molecular Weight247.07 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=C1SC(=O)O2)Br)O
InChIInChI=1S/C7H3BrO3S/c8-4-1-3(9)2-5-6(4)11-7(10)12-5/h1-2,9H
InChIKeyUXXDKYUHVKOEJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-5-hydroxy-2H-1,3-benzoxathiol-2-one: Core Properties and Procurement Specifications


7-Bromo-5-hydroxy-2H-1,3-benzoxathiol-2-one (CAS 126190-09-8) is a halogenated benzoxathiolone derivative characterized by a bromine substituent at the 7-position and a hydroxyl group at the 5-position of the fused benzoxathiol-2-one core [1]. With a molecular formula of C7H3BrO3S and a molecular weight of 247.07 g/mol, it serves as a research intermediate with potential applications in medicinal chemistry, primarily due to the synthetic utility of the bromine atom for cross-coupling reactions and the hydroxyl group for further derivatization .

Why 7-Bromo-5-hydroxy-2H-1,3-benzoxathiol-2-one Cannot Be Replaced by Generic Analogs


Substituting 7-bromo-5-hydroxy-2H-1,3-benzoxathiol-2-one with a non-halogenated or differently halogenated analog is not straightforward due to the profound impact of the bromine atom on both reactivity and physicochemical properties. The presence of the bromine significantly alters the compound's electronic structure and lipophilicity (computed XLogP3-AA of 2.6), which directly influences its ability to act as a substrate in metal-catalyzed cross-coupling reactions for the construction of more complex molecular architectures [1]. Replacing it with the 7-chloro analog (C7H3ClO3S, MW 202.62 g/mol) changes the leaving group potential for SNAr reactions and modifies the molecular weight and polar surface area, potentially affecting the compound's pharmacokinetic profile if incorporated into a bioactive molecule . Therefore, the specific halogen at the 7-position is not a generic placeholder, and its selection dictates the molecule's synthetic trajectory and physicochemical profile, preventing simple interchangeability.

Quantitative Differentiation of 7-Bromo-5-hydroxy-2H-1,3-benzoxathiol-2-one from Key Comparators


Chaperonin Inhibitory Activity of a Close Structural Analog Suggests a Bromination-Dependent Biological Profile

While direct biological data for the target compound is unavailable, a close structural analog (7-bromo-1,3-benzoxathiol-2-one) has been tested for inhibition of the bacterial chaperonin GroEL/GroES. This suggests that the 7-bromo substitution on the benzoxathiolone scaffold may confer specific biological activity not shared by other halogenated derivatives [1]. The precise activity of the 5-hydroxy-7-bromo derivative requires further empirical determination, but the existing evidence points to the bromine atom as a critical pharmacophoric element.

Antibacterial Chaperonin Inhibitor Structure-Activity Relationship

Enhanced Lipophilicity and Molecular Weight Versus 7-Chloro Analog

The computed physicochemical properties of 7-bromo-5-hydroxy-2H-1,3-benzoxathiol-2-one show a significant difference in lipophilicity and molecular weight compared to its 7-chloro analog. These differences are critical for medicinal chemistry optimization, where subtle changes in lipophilicity can drastically alter a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile [1][2].

Physicochemical Property Lipophilicity Drug Design

Synthetic Versatility: The Bromine as a Superior Handle for Cross-Coupling Chemistry

The 7-bromo substituent provides a chemically orthogonal handle for late-stage functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), a capability not shared by the non-halogenated parent scaffold (5-hydroxy-2H-1,3-benzoxathiol-2-one, CAS 7735-56-0) . This reactivity profile allows for the rapid generation of diverse compound libraries, making it a more versatile building block for medicinal chemistry programs.

Synthetic Chemistry Cross-Coupling Functionalization

Class-Level Potential in Neurodegenerative Disease Models

Although not tested directly, the benzoxathiolone class to which this compound belongs has demonstrated potent and selective inhibition of human monoamine oxidase (MAO) enzymes. The most potent reported benzoxathiolone MAO-B inhibitors exhibit IC50 values as low as 6.6 nM, and MAO-A inhibitors as low as 83 nM [1]. The presence of a halogen at the 7-position in analogs has been shown to influence potency and selectivity, positioning 7-bromo-5-hydroxy-2H-1,3-benzoxathiol-2-one as a logical candidate for further exploration in this validated and therapeutically relevant target space.

Monoamine Oxidase Inhibitor Parkinson's Disease Depression

High-Value Research Scenarios for 7-Bromo-5-hydroxy-2H-1,3-benzoxathiol-2-one


Synthesis of Diversified Compound Libraries via Palladium-Catalyzed Cross-Coupling

The primary application of 7-bromo-5-hydroxy-2H-1,3-benzoxathiol-2-one is as a key intermediate in medicinal chemistry. Its aryl bromide functionality serves as a reactive handle for diversifying the benzoxathiolone scaffold through Suzuki, Heck, and Sonogashira couplings. This allows researchers to rapidly explore structure-activity relationships (SAR) around the 7-position, a strategy not possible with the non-halogenated parent compound. The 5-hydroxyl group can be simultaneously or sequentially derivatized, offering a dual-point diversification strategy .

Development of Novel Monoamine Oxidase Inhibitors with Tissue-Specific Pharmacokinetics

Based on the class-level evidence of potent MAO inhibition, this compound can be employed as a starting point for designing new MAO-B inhibitors for Parkinson's disease. The bromine atom's effect on increasing lipophilicity (XLogP3-AA = 2.6) compared to the chloro analog may be exploited to enhance blood-brain barrier penetration, a critical property for central nervous system (CNS) drugs. Subsequent SAR studies can systematically modify the phenyl ring through the bromine handle to optimize potency, selectivity, and CNS pharmacokinetics [1].

Investigating the Role of Halogen-Substituted Benzoxathiolones as Antibacterial Chaperonin Inhibitors

The demonstrated GroEL/GroES inhibitory activity (IC50 = 1.5 µM) of a closely related 7-bromo-benzoxathiolone analog validates the use of the target compound in pioneering studies targeting bacterial protein homeostasis. Its procurement is justified for programs seeking to develop novel antibacterial agents that act by inhibiting chaperonin function, a mechanism distinct from those of conventional antibiotics. The compound's structural features offer a scaffold for medicinal chemistry optimization to improve potency and selectivity [2].

Physicochemical Tool Compound for Halogen Bonding Studies

The specific bromine substitution at the 7-position provides a heavy atom for crystallographic phasing or for studying non-canonical halogen bonding interactions with biological targets. The distinct electron cloud of bromine, compared to chlorine, makes it a superior probe for mapping halogen-binding pockets in enzymes or receptors, a key aspect of structure-based drug design [3].

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